molecular formula C18H16N4O2S B296146 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No. B296146
M. Wt: 352.4 g/mol
InChI Key: SMCWIGAHGAUOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide, also known as APS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. APS has been found to have a wide range of applications in scientific research, particularly in the study of biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide has been found to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, which is the process by which new blood vessels are formed. 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide is its potent anti-tumor properties, which make it an attractive candidate for the development of new cancer therapies. However, 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide has some limitations, including its low solubility in water and its relatively short half-life in the body.

Future Directions

There are a number of potential future directions for the study of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide. One area of research could focus on the development of new formulations of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide that are more soluble in water and have a longer half-life in the body. Another area of research could focus on the development of new cancer therapies that combine 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide with other drugs or treatments to enhance its anti-tumor properties. Additionally, 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide could be studied for its potential use in the treatment of other inflammatory conditions, such as arthritis or asthma.
Conclusion:
In conclusion, 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potent anti-tumor and anti-inflammatory properties, and has a wide range of potential applications in scientific research. While there are some limitations to its use, the future of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide looks promising, and further research into its properties and potential applications could lead to the development of new and effective therapies for a variety of conditions.

Synthesis Methods

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptopyrimidine with phenylisocyanate followed by the addition of an amine group. Other methods include the reaction of 2,4-dichloropyrimidine with thiourea, followed by the addition of an amine group.

Scientific Research Applications

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide has been extensively studied in the field of medicinal chemistry, particularly in the area of cancer research. Studies have shown that 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide has potent anti-tumor properties and can inhibit the growth of cancer cells. In addition, 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide has been found to have anti-inflammatory properties and can be used to treat a variety of inflammatory conditions.

properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C18H16N4O2S/c19-16-15(12-7-3-1-4-8-12)17(24)22-18(21-16)25-11-14(23)20-13-9-5-2-6-10-13/h1-10H,11H2,(H,20,23)(H3,19,21,22,24)

InChI Key

SMCWIGAHGAUOGF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC(=O)NC3=CC=CC=C3)N

SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC(=O)NC3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC(=O)NC3=CC=CC=C3)N

Origin of Product

United States

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